molecular formula C22H30ClNO3 B12703314 Benzilic acid, 2-(dipropylamino)ethyl ester, hydrochloride CAS No. 95160-56-8

Benzilic acid, 2-(dipropylamino)ethyl ester, hydrochloride

Cat. No.: B12703314
CAS No.: 95160-56-8
M. Wt: 391.9 g/mol
InChI Key: DKPGPOJQRFUEFL-UHFFFAOYSA-N
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Description

Benzilic acid, 2-(dipropylamino)ethyl ester, hydrochloride is a chemical compound that belongs to the class of esters derived from benzilic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzilic acid, 2-(dipropylamino)ethyl ester, hydrochloride typically involves the esterification of benzilic acid with 2-(dipropylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Benzilic acid, 2-(dipropylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzilic acid, 2-(dipropylamino)ethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to produce various derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzilic acid, 2-(dipropylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzilic acid esters: Other esters derived from benzilic acid, such as methyl benzilate or ethyl benzilate.

    Dipropylamino derivatives: Compounds containing the dipropylamino group, such as dipropylaminoethanol or dipropylaminopropanol.

Uniqueness

Benzilic acid, 2-(dipropylamino)ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester linkage and dipropylamino group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

95160-56-8

Molecular Formula

C22H30ClNO3

Molecular Weight

391.9 g/mol

IUPAC Name

2-(dipropylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C22H29NO3.ClH/c1-3-15-23(16-4-2)17-18-26-21(24)22(25,19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14,25H,3-4,15-18H2,1-2H3;1H

InChI Key

DKPGPOJQRFUEFL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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